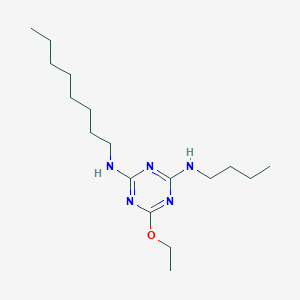![molecular formula C20H15Cl2NO B11553822 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11553822.png)
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chloro group and an aniline moiety, which is further modified with a 3-chlorobenzyl ether and a phenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
化学反应分析
Types of Reactions
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-chloroaniline: A simpler aromatic amine with a single chloro group.
4-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline: A similar compound with a different substitution pattern.
3-chloro-N,N-dimethylaniline: An aromatic amine with two methyl groups on the nitrogen atom.
Uniqueness
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline is unique due to its specific substitution pattern and the presence of both chloro and aniline groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C20H15Cl2NO |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)methoxy]phenyl]methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-4-1-3-16(11-17)14-24-20-9-7-15(8-10-20)13-23-19-6-2-5-18(22)12-19/h1-13H,14H2 |
InChI 键 |
RPZSQAPCOHBNFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11553742.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11553748.png)
![ethyl 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11553750.png)
![4-(benzyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11553751.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11553752.png)
![2-(4-tert-butylphenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11553755.png)

![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B11553761.png)
![N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11553762.png)
![4-chloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline](/img/structure/B11553775.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol](/img/structure/B11553779.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11553782.png)
![(4Z)-3-Methyl-4-({[4-({[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl]amino}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11553796.png)
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-4-hydroxybenzohydrazide](/img/structure/B11553804.png)
